molecular formula C18H17F3N2O2 B7983936 Unii-Z41H3C5BT9 CAS No. 1807913-16-1

Unii-Z41H3C5BT9

Numéro de catalogue B7983936
Numéro CAS: 1807913-16-1
Poids moléculaire: 350.3 g/mol
Clé InChI: HYMZAYGFKNNHDN-SSDVNMTOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound with UNII “Z41H3C5BT9” is also known as J-147 . It has the molecular formula C18H17F3N2O2 .


Synthesis Analysis

While specific synthesis details for J-147 were not found in the search results, it is available for purchase from various suppliers .


Molecular Structure Analysis

The InChIKey for J-147 is HYMZAYGFKNNHDN-SSDVNMTOSA-N . More detailed structural information can be found in databases like DrugBank .


Physical And Chemical Properties Analysis

J-147 is a light yellow solid and is soluble in DMSO and ethanol . More specific physical and chemical properties were not found in the search results.

Applications De Recherche Scientifique

Alzheimer’s Disease Treatment

J147 has shown potential in the prevention and treatment of Alzheimer’s disease . It has been found to reduce AD-related memory and recognition impairment . The neurotrophic compound J147 can reverse cognitive impairment in aged Alzheimer’s disease mice . The memory-enhancing activities of J147 are associated with an increase in brain derived neurotrophic factor (BDNF) levels and the expression of BDNF responsive proteins, enhancement of LTP, synaptic protein preservation, the reduction of markers for oxidative stress and inflammation, the reduction of amyloid plaques, and lower levels of soluble Aβ1–42 and Aβ1–40 .

Diabetic Neuropathy Alleviation

J147 has been found to alleviate painful symptoms of diabetic neuropathy . This could provide a new approach to managing this common complication of diabetes.

Ischemic Stroke Treatment

J147 has been shown to improve tissue-type plasminogen activator treatment in ischemic stroke . This suggests that J147 could enhance the effectiveness of existing stroke treatments.

Antidepressant and Anxiolytic Activity

J147 has been found to exert antidepressant- and anxiolytic-like activity . This suggests that J147 could potentially be used in the treatment of conditions such as depression and anxiety.

Melanin Formation and Melanosome Transport Suppression

J147 has been found to promote whitening by suppressing melanin formation and melanosome transport . This suggests potential applications in the field of dermatology, particularly in treatments for hyperpigmentation disorders.

Reduction of Liver and Plasma Free Fatty Acid Levels

J147 has been found to reduce liver and plasma free fatty acid levels . This suggests that J147 could potentially be used in the treatment of conditions related to fatty acid metabolism, such as fatty liver disease.

Mécanisme D'action

Target of Action

J147, an analogue of curcumin, primarily targets the mitochondrial α-F1-ATP synthase (ATP5A) both in vitro and in vivo . ATP5A is a crucial component of the ATP synthase complex, which plays a central role in cellular energy production.

Mode of Action

J147 interacts with ATP5A by inhibiting its activity, which induces an increase in the cytosolic Ca2+ concentration in a dose-dependent manner . This interaction influences the body’s natural requirements for energy and focus, particularly targeting aging and neurodegenerative diseases .

Biochemical Pathways

J147 affects several biochemical pathways. It modulates the AMPK pathway, causing the inhibition of acetyl-CoA carboxylase 1 (ACC1), an enzyme responsible for converting acetyl-CoA into malonyl-CoA, the precursor of free fatty acids . This modulation may explain the effect of J147 in reducing plasma and brain fatty acid levels .

Pharmacokinetics

J147 is designed and synthesized with better stability and bioavailability compared to curcumin . It is orally active and has good medicinal chemical properties for a CNS drug . .

Result of Action

The administration of J147 has been shown to reverse memory deficits, potentiate the production of new brain cells, and slow or reverse Alzheimer’s progression in mice . These effects are associated with an increase in the level of brain-derived neurotrophic factor (BDNF) along with the expression of BDNF-responsive proteins, enhancement of long-term potentiation (LTP), synaptic protein preservation, the reduction of markers for oxidative stress and inflammation, the reduction of amyloid plaques, and lower levels of soluble Aβ 1-42 and Aβ 1-40 .

Action Environment

Therefore, factors related to aging and the progression of neurodegenerative diseases could potentially influence the action of J147

Propriétés

IUPAC Name

N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O2/c1-12-7-8-16(13(2)9-12)23(17(24)18(19,20)21)22-11-14-5-4-6-15(10-14)25-3/h4-11H,1-3H3/b22-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMZAYGFKNNHDN-SSDVNMTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)/N=C/C2=CC(=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501045787
Record name N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-methoxyphenyl)methylene]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide

CAS RN

1807913-16-1, 1146963-51-0
Record name J-147
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807913161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name J147
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13957
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-methoxyphenyl)methylene]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name J-147
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z41H3C5BT9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Unii-Z41H3C5BT9
Reactant of Route 2
Unii-Z41H3C5BT9
Reactant of Route 3
Unii-Z41H3C5BT9
Reactant of Route 4
Unii-Z41H3C5BT9
Reactant of Route 5
Unii-Z41H3C5BT9
Reactant of Route 6
Unii-Z41H3C5BT9

Q & A

Q1: What is the primary molecular target of J147?

A1: J147 targets the mitochondrial α-F1-ATP synthase (ATP5A) [, ].

Q2: How does J147 interact with ATP synthase?

A2: J147 binds to the allosteric site of ATP synthase, exhibiting favorable interactions with amino acid residues like Gln215, Gly217, Thr219, Asp312, Asp313, Glu371, and Arg406 []. This binding modulates the enzyme's activity.

Q3: What are the downstream effects of J147 binding to ATP synthase?

A3: J147 binding leads to increased intracellular calcium, activating the CAMKK2-dependent AMPK/mTOR pathway []. This pathway is recognized for its role in longevity.

Q4: Does J147 affect other pathways besides AMPK/mTOR?

A4: Yes, J147 also increases acetyl-CoA levels by inhibiting acetyl-CoA carboxylase 1 (ACC1), leading to neuroprotection and increased histone H3K9 acetylation, a modification linked to memory enhancement [].

Q5: What is the significance of J147's impact on the hippocampal transcriptome and plasma metabolome?

A5: J147 prevents age-associated alterations in the hippocampal transcriptome and plasma metabolome in mice []. This suggests that it can counteract molecular changes linked to aging.

Q6: What is the molecular formula and weight of J147?

A6: The molecular formula of J147 is C18H17F3N2O2, and its molecular weight is 362.34 g/mol [].

Q7: Are there any spectroscopic data available for J147?

A7: Yes, NMR spectroscopic data, including both experimental and calculated values, are available for J147 []. These data provide insights into its structural conformation in solution.

Q8: Have any structural modifications of J147 been explored?

A8: Yes, several J147 derivatives have been synthesized, including one with a 2,2-dicyanovinyl substituent (3j) [].

Q9: How do these modifications affect the activity of J147?

A9: Derivative 3j showed potent inhibitory activity against β-amyloid (Aβ) aggregation and toxicity, even disassembling preformed Aβ fibrils []. This highlights the potential for improving J147's efficacy through structural modifications.

Q10: Are there any concerns regarding the stability of J147?

A10: While the provided research doesn't explicitly address J147's stability, it does mention its superior bioavailability and stability compared to curcumin, its parent compound [].

Q11: What formulation strategies could be explored to improve J147's properties?

A11: While not explicitly mentioned in the research, potential strategies could include encapsulation in nanoparticles, complexation with cyclodextrins, or development of prodrugs to enhance solubility, stability, or targeted delivery.

Q12: Is there information available on the ADME (absorption, distribution, metabolism, excretion) of J147?

A12: The provided research focuses primarily on J147's mechanism of action and efficacy. Detailed information on its ADME profile would require further investigation.

Q13: What cell-based assays have been used to study J147?

A13: J147 has been shown to rescue HT22 cells from iodoacetic acid and oxytosis challenges. It also protects E18 cortical neurons from glutamate excitotoxicity and prevents cell death in trophic factor withdrawal assays [].

Q14: What animal models have been used to investigate J147's efficacy?

A14: J147 has shown efficacy in various animal models, including:

  • Rodent intraluminal suture model of stroke: Reduced stroke-induced behavioral deficits and infarct volume [].
  • Embolic stroke model: Reduced tPA-induced brain hemorrhage and improved cerebroprotection when co-administered with tPA [].
  • Streptozotocin (STZ)-induced diabetic peripheral neuropathy (DPN) rat models: Ameliorated DPN symptoms by modulating AMPK/TRPA1 signaling [, ].
  • Aged Alzheimer's disease mice: Reversed cognitive impairment [, ].
  • Rapidly aging SAMP8 mice: Reduced cognitive decline, improved metabolic and transcriptional markers of aging, and preserved mitochondrial homeostasis [, , ].
  • Zebrafish model and UVB-induced hyperpigmentation model in guinea pigs: Exhibited hypopigmentary effects [].

Q15: Has J147 been tested in clinical trials?

A15: The provided research primarily focuses on preclinical studies. Information on clinical trials would need to be obtained from other sources.

Q16: What is known about the toxicity profile of J147?

A16: In vitro CeeTox analysis using rat hepatoma cells (H4IIE) showed a CTox value of 90 μM, indicating a relatively high concentration is needed to induce toxicity []. J147 also demonstrated a lack of genotoxicity [].

Q17: Are there any concerns regarding long-term effects of J147?

A17: While the research highlights the potential benefits of J147, comprehensive long-term safety studies are necessary to assess its suitability for chronic use.

Q18: Have any specific drug delivery strategies been investigated for J147?

A18: The provided research focuses on J147's intrinsic properties and mechanisms. Targeted drug delivery approaches would be an interesting avenue for future research.

Q19: Does J147 exhibit any catalytic properties?

A19: J147 is not described as a catalyst in the provided research. Its mode of action primarily involves modulating existing biological pathways.

Q20: Have computational chemistry and modeling techniques been employed to study J147?

A20: Yes, computational methods like density functional theory (DFT) have been used to study J147's molecular structure and energy conformations [, ]. Additionally, molecular dynamics simulations and thermodynamic calculations were employed to investigate J147's interaction with wild-type and mutant ATP synthase [].

Q21: Are there any known resistance mechanisms to J147?

A21: The provided research does not mention specific resistance mechanisms to J147. Further investigation is needed to determine if resistance might develop with prolonged use.

Q22: What are the implications of J147's efficacy in rapidly aging SAMP8 mice for understanding the relationship between aging and dementia?

A22: J147's ability to reverse multiple aging-related molecular markers in SAMP8 mice suggests a strong link between aging processes and dementia development []. This highlights the potential of targeting aging pathways to address age-related diseases like Alzheimer's disease.

Q23: What is the significance of identifying acetyl-CoA metabolism as a target for both CMS121 and J147, two structurally distinct AD drug candidates?

A23: This finding suggests a common molecular pathway shared by aging and AD, highlighting the potential of targeting acetyl-CoA metabolism as a therapeutic strategy for both conditions [].

Q24: What are the implications of J147's ability to improve both brain and kidney function in aged mice?

A24: This finding suggests that J147 might have broader geroprotective effects, extending healthy lifespan by preserving the function of multiple organ systems [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.